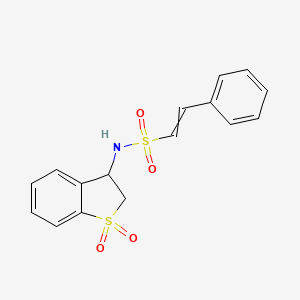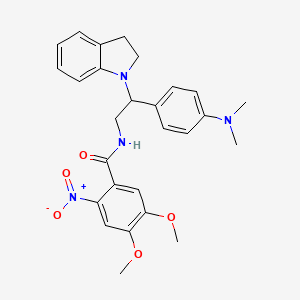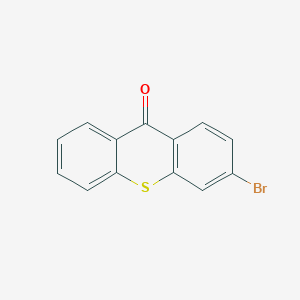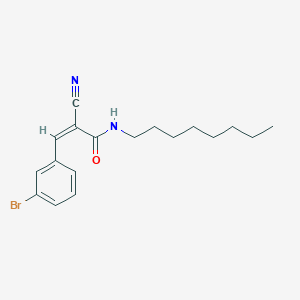![molecular formula C17H19ClN4O2 B2593711 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide CAS No. 1797823-37-0](/img/structure/B2593711.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenoxy group, a pyrazolo[1,5-a]imidazole moiety, and a propanamide backbone, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolo[1,5-a]imidazole group through cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]imidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused pyrazolo ring system and are known for their enzyme inhibitory properties.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-13(18)4-6-14)16(23)19-9-10-21-11-12-22-15(21)7-8-20-22/h3-8,11-12H,9-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWPLIFYRPUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-fluoro-4-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2593629.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)


![3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593645.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)
![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)
![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)

